molecular formula C16H18N2O5 B1344872 [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-57-3

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1344872
CAS No.: 1142215-57-3
M. Wt: 318.32 g/mol
InChI Key: IAZWNFVFIHMZRG-UHFFFAOYSA-N
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Description

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of Furylacetic Acid Derivatives A simple and efficient protocol was established for synthesizing furylacetic acid derivatives like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. This process uses readily available materials, emphasizing atom economy and straightforward procedures. The structure was confirmed through various spectroscopic methods, indicating the compound's potential for further chemical and biological investigations (Lichitsky, Melekhina, & Komogortsev, 2022).

Synthesis of 2-Methoxyimino-2-furylacetic Acid The synthesis of 2-methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde was achieved through a series of reactions, showcasing high yields and confirming the structure through spectral analysis. This provides a foundation for further exploration of its chemical properties and potential applications (Liu Zuo-zhou, 2007).

Molecular Interactions and Photophysical Properties

Study of Molecular Interactions and Solvatochromism Compounds like [4-di(2-acetoxyethyl)aminophenyl]-2-furylmethanone and its analogues were synthesized to explore molecular interactions in various environments. The study involved analyzing solvent-dependent spectroscopic shifts, providing insights into the dipolarity, hydrogen bonding capacity, and other solvent parameters, contributing to the understanding of solvatochromism and molecular interactions (El-Sayed et al., 2003).

Photocages and Photodecarboxylation Properties Research into zinc photocages utilizing methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid revealed significant findings. Compounds like DPAdeCageOMe showed high quantum yield and photodecarboxylation properties, indicating their potential as efficient tools in biological applications, highlighting the importance of photophysical properties in medicinal chemistry (Shigemoto et al., 2021).

Applications in Drug Synthesis and Biological Evaluation

Novel Nitrogen Heterocyclic Compounds The study involving the synthesis and chemical reactivity of N-pyrimidinylacetamide derivatives led to the creation of Schiff bases and various nitrogen heterocyclic compounds. These compounds were evaluated for biological activity, demonstrating the potential of furylacetic acid derivatives in drug synthesis and pharmacological studies (Farouk, Ibrahim, & El-Gohary, 2021).

Properties

IUPAC Name

2-(N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZWNFVFIHMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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